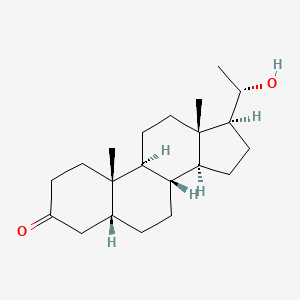
5beta-Pregnan-20alpha-ol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta-Pregnan-20alpha-ol-3-one: is a 3-oxo-5β-steroid that is 5β-pregnan-3-one carrying an additional 20α-hydroxy substituent. It is a naturally occurring steroid hormone with the molecular formula C21H34O2 and a molecular weight of 318.49 g/mol . This compound is part of the pregnane steroid family and is known for its various biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Pregnan-20alpha-ol-3-one typically involves the reduction of progesterone. The process includes the use of specific enzymes such as 5β-reductase and 3α-hydroxysteroid dehydrogenase . These enzymes facilitate the conversion of progesterone to 5β-dihydroprogesterone, which is then further reduced to this compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same enzymatic reduction pathways used in laboratory settings, scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 5beta-Pregnan-20alpha-ol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group at the 20α position to a ketone.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products: The major products formed from these reactions include various hydroxylated, ketone, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5beta-Pregnan-20alpha-ol-3-one is used as a precursor for the synthesis of other steroid hormones and derivatives. It serves as a model compound for studying steroid chemistry and enzymatic reactions.
Biology: Biologically, this compound is significant in the study of steroid metabolism and hormone regulation. It is used in research to understand the role of steroid hormones in various physiological processes.
Medicine: In medicine, this compound has potential therapeutic applications due to its neuroactive properties. It is studied for its effects on the central nervous system, including its potential use as an anxiolytic and anticonvulsant .
Industry: Industrially, this compound is used in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive steroids .
Mécanisme D'action
5beta-Pregnan-20alpha-ol-3-one exerts its effects primarily through modulation of the γ-aminobutyric acid (GABA) A receptor. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA on the central nervous system. This modulation results in sedative, anxiolytic, and anticonvulsant effects . The compound also interacts with other molecular targets, including glycine receptors, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Allopregnanolone (3α-Hydroxy-5α-pregnan-20-one): Similar in structure but differs in the stereochemistry at the 5 position.
Pregnanolone (3α-Hydroxy-5β-pregnan-20-one): Closely related but with different stereochemistry at the 3 position.
Epipregnanolone (3β-Hydroxy-5β-pregnan-20-one): Another stereoisomer with different hydroxyl group orientation.
Uniqueness: 5beta-Pregnan-20alpha-ol-3-one is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall pharmacological effects. Its ability to modulate GABA A receptors distinguishes it from other similar compounds, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
54353-11-6 |
|---|---|
Formule moléculaire |
C21H34O2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
(5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-14,16-19,22H,4-12H2,1-3H3/t13-,14+,16-,17+,18-,19-,20-,21+/m0/s1 |
Clé InChI |
DYVGYXXLXQESJE-WTVMURBBSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)O |
SMILES canonique |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















